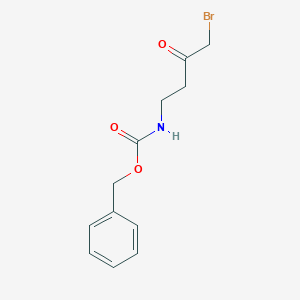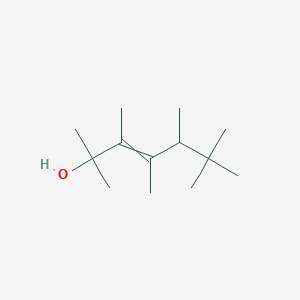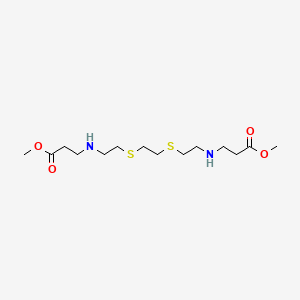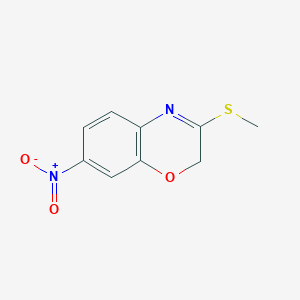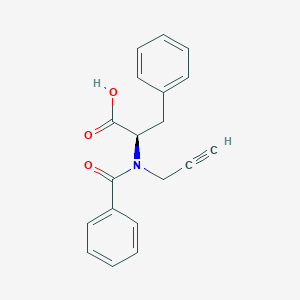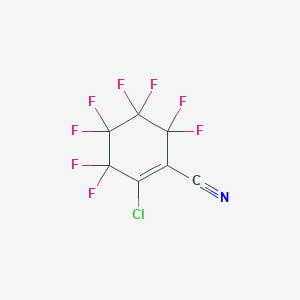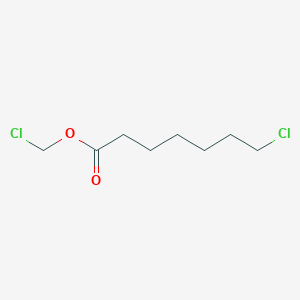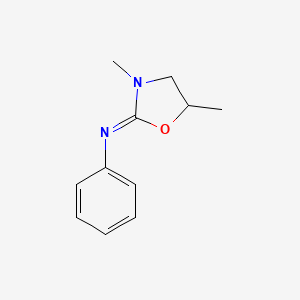
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the nitrogen atom, making it a unique and interesting molecule for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine can be achieved through several synthetic routes. One common method involves the reaction of N-phenylhydroxylamine with 3,5-dimethyl-2-oxazolidinone under acidic conditions. The reaction typically proceeds at room temperature and requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.
Another approach involves the cyclization of N-phenyl-3,5-dimethyl-2-aminoalcohol with formaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide, which promotes the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and high-yield production of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of open-chain amines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial activity. Additionally, the compound’s ability to form stable complexes with metal ions can influence its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-one: Similar structure but with a carbonyl group instead of an imine group.
(2Z)-3,5-Dimethyl-N-phenyl-1,3-thiazolidin-2-imine: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring.
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-thione: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring and a thione group instead of an imine group.
Uniqueness
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is unique due to its specific combination of functional groups and structural features. The presence of the imine group and the phenyl group attached to the nitrogen atom imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
80099-31-6 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3,5-dimethyl-N-phenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-9-8-13(2)11(14-9)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
ASJQIRXRRIDUTH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=NC2=CC=CC=C2)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

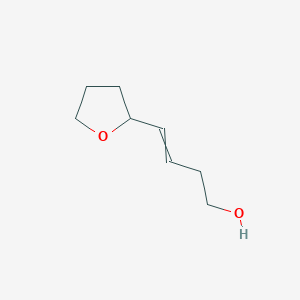

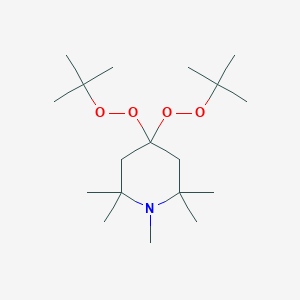
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
